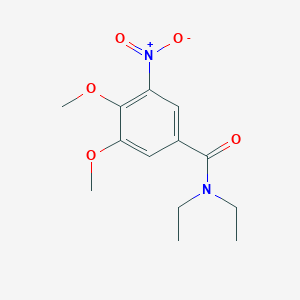

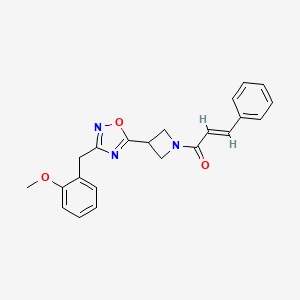

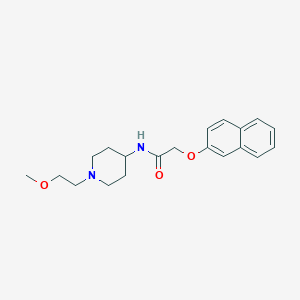

![molecular formula C17H16N2O2S2 B2475579 N-(benzo[d]thiazol-2-yl)-3-((4-methoxyphenyl)thio)propanamide CAS No. 941952-45-0](/img/structure/B2475579.png)

N-(benzo[d]thiazol-2-yl)-3-((4-methoxyphenyl)thio)propanamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N-(benzo[d]thiazol-2-yl)-3-((4-methoxyphenyl)thio)propanamide” is a compound that has been studied for its potential applications in various fields . It is part of a library of benzo[d]thiazole compounds that have been designed and synthesized for their potential inhibitory activities .

Synthesis Analysis

The synthesis of similar compounds involves coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid. The resulting intermediate compounds are then treated with a chloroethyl compound to yield the final derivatives .

Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed based on IR, 1H, 13C NMR, and mass spectral data . The crystal structure of a similar compound was found to be monoclinic .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds include the coupling of substituted 2-amino benzothiazoles with N-phenyl anthranilic acid, followed by treatment with a chloroethyl compound .

Physical and Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed based on their IR, 1H, 13C NMR, and mass spectral data . The crystal structure of a similar compound was found to be monoclinic .

Scientific Research Applications

Antimicrobial and Cytotoxic Activities Research has shown that certain derivatives of N-(benzo[d]thiazol-2-yl)propanamide, such as 2-[(1H-Benzimidazol-2-yl)thio]-N-[4-(naphthalen-2-yl)thiazol-2-yl]propanamide and N-[4-(4-Chlorophenyl)thiazol-2-yl]-2-[(1-methyl-1H-tetrazol-5-yl)thio]propanamide, exhibit significant antimicrobial activity. Furthermore, some of these compounds have demonstrated high cytotoxicity against various cancer cell lines, suggesting their potential use in cancer research and treatment (Dawbaa, Evren, Cantürk, & Yurttaş, 2021).

Synthesis and Characterization The synthesis and characterization of N-(benzo[d]thiazol-2-yl)propanamide derivatives are crucial for their potential applications in scientific research. One study detailed the successful synthesis and full analysis of a flurbiprofen derivative of N-(benzo[d]thiazol-2-yl)propanamide, which could lead to new applications in medicinal chemistry (Manolov, Ivanov, & Bojilov, 2021).

Psychotropic and Anti-Inflammatory Activities Certain N-(benzo[d]thiazol-2-yl)propanamide derivatives have been found to exhibit psychotropic in vivo, anti-inflammatory in vivo, and cytotoxicity in vitro screening. These compounds have shown marked sedative action, high anti-inflammatory activity, selective cytotoxic effects, and antimicrobial action, making them of interest in the development of new pharmaceuticals (Zablotskaya et al., 2013).

Antioxidant and Anticancer Activity Research into 3-[(4-methoxyphenyl)amino]propanehydrazide derivatives, including N-(1,3-dioxoisoindolin-2-yl)-3-((4-methoxyphenyl)amino)propanamide, has shown that these compounds possess significant antioxidant and anticancer activities. Some of these derivatives have been found to be more cytotoxic against certain cancer cell lines than against others, highlighting their potential for targeted cancer therapy (Tumosienė et al., 2020).

COX Inhibitory Activity Studies have also shown that certain N-(benzo[d]thiazol-2-yl)propanamide derivatives possess strong inhibitory activity on the COX-2 enzyme, which is significant for their potential use in treating conditions like inflammation and pain (Ertas et al., 2022).

Antimicrobial Activities of Naphthalen-1-yl Derivatives N-(naphthalen-1-yl)propanamide derivatives, closely related to N-(benzo[d]thiazol-2-yl)propanamide, have exhibited notable antimicrobial activities against various bacteria and fungi species. This indicates their potential as agents in antimicrobial therapies (Evren, Yurttaş, & Yılmaz-Cankilic, 2020).

Potential as Tumor Hypoxia Markers Novel nitroimidazole-based derivatives of N-(benzo[d]thiazol-2-yl)propanamide have been developed as potential markers for tumor hypoxia, which could have significant implications in cancer diagnosis and therapy (Li, Chu, Liu, & Wang, 2005).

Mechanism of Action

Target of Action

Similar compounds have been shown to exhibit anti-cancer activity against various cancer cell lines , suggesting potential targets within these cells.

Mode of Action

It has been suggested that the compound exhibits aggregation-induced emission (aie) characteristics, an excited-state intramolecular proton transfer (esipt) mechanism, and an intramolecular charge transfer (ict) effect . These properties could contribute to its interaction with its targets and the resulting changes.

Biochemical Pathways

The compound’s aie characteristics, esipt mechanism, and ict effect suggest that it may influence various biochemical pathways, particularly those involving proton transfer and charge transfer .

Result of Action

Similar compounds have been shown to exhibit anti-cancer activity , suggesting that this compound may have similar effects.

Action Environment

The compound’s aie characteristics, esipt mechanism, and ict effect suggest that it may be sensitive to changes in the environment, such as variations in solvent conditions .

Safety and Hazards

Future Directions

Properties

IUPAC Name |

N-(1,3-benzothiazol-2-yl)-3-(4-methoxyphenyl)sulfanylpropanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2O2S2/c1-21-12-6-8-13(9-7-12)22-11-10-16(20)19-17-18-14-4-2-3-5-15(14)23-17/h2-9H,10-11H2,1H3,(H,18,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCAODZPEXLWQBS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)SCCC(=O)NC2=NC3=CC=CC=C3S2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(Benzo[1,2,5]thiadiazole-4-sulfonylamino)-benzoic acid](/img/structure/B2475496.png)

methanone](/img/structure/B2475500.png)

![Ethyl (2S,4R)-4-[(2-methylpropan-2-yl)oxy]pyrrolidine-2-carboxylate](/img/structure/B2475503.png)

![N-(1-{3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-N-methylmorpholine-4-sulfonamide](/img/structure/B2475510.png)

![N-(5-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide](/img/structure/B2475512.png)